molecular formula C21H29N3 B10884688 1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine

1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine

Cat. No.: B10884688
M. Wt: 323.5 g/mol
InChI Key: WYVOODGXKYMXDM-UHFFFAOYSA-N
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Description

1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine is a complex organic compound with the molecular formula C16H20N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction may produce various piperazine derivatives .

Scientific Research Applications

1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine has a wide range of scientific research applications:

    Chemistry: Used as a reagent and building block in synthetic applications.

    Biology: Employed in the study of biological processes and pathways.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in drug synthesis.

    Industry: Utilized as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine is unique due to its specific combination of a naphthalene moiety and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C21H29N3

Molecular Weight

323.5 g/mol

IUPAC Name

1-methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine

InChI

InChI=1S/C21H29N3/c1-22-13-15-24(16-14-22)20-9-11-23(12-10-20)17-19-7-4-6-18-5-2-3-8-21(18)19/h2-8,20H,9-17H2,1H3

InChI Key

WYVOODGXKYMXDM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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